2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole
Description
2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole is a halogenated benzoxazole derivative characterized by a bromo(difluoro)methyl group at position 2 and a fluorine atom at position 6. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their thermal stability, electronic properties, and applications in pharmaceuticals, agrochemicals, and materials science . The molecular weight of this compound is approximately 266 g/mol, calculated based on its formula (C₈H₃BrF₃NO), which is higher than many simpler benzoxazole analogs, influencing its solubility and melting point .
Properties
Molecular Formula |
C8H3BrF3NO |
|---|---|
Molecular Weight |
266.01 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H |
InChI Key |
AEJOFJKMNOQFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)C(F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-6-fluorobenzaldehyde with difluorocarbene sources under specific conditions . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo(difluoro)methyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme kinetics and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole exerts its effects is not fully understood. it is known to interact with specific molecular targets, such as enzymes, through its bromo(difluoro)methyl group. This interaction can inhibit enzyme activity by forming stable complexes with the active site .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s bromo(difluoro)methyl group may require specialized fluorination reagents (e.g., Selectfluor) or bromination agents, contrasting with the milder conditions used for benzimidazoles in –2 .
- Biological Relevance : Fluorine and bromine substituents are associated with enhanced bioavailability and target binding in drug discovery, though the target compound’s exact bioactivity remains unexplored in the provided evidence.
- Spectroscopic Signatures: The target’s ¹⁹F NMR spectrum would show distinct peaks for the CF₂ and aromatic F groups, differing from mono-fluorinated analogs like 6-fluoro-1,3-dihydro-2-benzofuran-1-one () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
